Photoclick Palmitic Acid

Description

Evolution of Chemical Probes in Lipidomics and Proteomics

The study of lipids and proteins, and particularly their interactions, has been historically challenging due to the dynamic and often transient nature of these associations. Early approaches frequently relied on radioisotope labeling, where fatty acids were synthesized with isotopes like ³H or ¹⁴C to trace their metabolic fate. While foundational, this method has limitations regarding sensitivity and the safety requirements for handling radioactive materials. researchgate.net

The progression of the field led to the development of chemical biology and chemoproteomics, which sought to create tools for studying biomolecules in their native environment with minimal disruption. biorxiv.orgnih.gov This ushered in the era of chemical probes designed for specific applications. An early and significant advancement was the development of bioorthogonal chemistry, which involves chemical reactions that can occur within living systems without interfering with native biochemical processes. nih.govrsc.org The Staudinger ligation was a pioneering bioorthogonal reaction, utilizing the reaction of an azide (B81097) with a phosphine. nih.govrsc.org

Further evolution led to the widespread adoption of "click chemistry," particularly copper-catalyzed and strain-promoted alkyne-azide cycloadditions (CuAAC and SPAAC). nih.govmdpi.com These reactions offer high efficiency and specificity, making them ideal for attaching reporter molecules to probes that have been metabolically incorporated into biomolecules like lipids and proteins. oup.com The development of multifunctional probes, which combine a recognition element, a reactive group, and a reporter handle, represented another major leap. researchgate.netrsc.orgfrontiersin.org Probes like Photoclick Palmitic Acid are the culmination of this evolution, integrating a bioorthogonal handle (alkyne) with a photoactivatable crosslinking group (diazirine) on a lipid backbone, providing researchers with unprecedented control over the labeling of lipid-interacting proteins. iris-biotech.deresearchgate.net

Overview of Palmitoylation and Lipid-Protein Interactions

Lipid-protein interactions are fundamental to a vast array of cellular processes, governing the localization, stability, and activity of many proteins. nih.govoup.com Proteins can interact with lipids non-covalently, through electrostatic or hydrophobic interactions with the membrane bilayer, or covalently, through the post-translational attachment of lipid molecules, a process known as protein lipidation. oup.comoup.com

Palmitoylation is one of the most common and important forms of protein lipidation. nih.govbrandeis.edu It specifically refers to the covalent attachment of palmitic acid, a 16-carbon saturated fatty acid, to a protein. nih.govwikipedia.org The most studied form is S-palmitoylation, where the palmitoyl (B13399708) group is attached to the thiol group of a cysteine residue via a thioester bond. nih.govnih.govyoutube.com A key feature of S-palmitoylation is its reversibility; the thioester bond can be cleaved by enzymes called acyl-protein thioesterases. nih.govbrandeis.edu

This dynamic and reversible nature allows palmitoylation to function as a molecular switch, rapidly regulating a protein's function. nih.govbrandeis.edu Key biological functions influenced by palmitoylation include:

Protein Trafficking and Localization: Palmitoylation increases a protein's hydrophobicity, promoting its association with cellular membranes like the plasma membrane or the Golgi apparatus. nih.govnih.gov The cycle of palmitoylation and depalmitoylation can shuttle proteins between different cellular compartments. nih.gov

Protein Stability: The attachment of a palmitoyl group can influence the stability and turnover of a protein. nih.gov

Protein-Protein Interactions: Palmitoylation can modulate a protein's conformation, thereby affecting its ability to interact with other proteins and form signaling complexes. nih.gov

Significance of Bioorthogonal and Photoactivatable Probes in Biological Systems

The power of probes like this compound lies in the combination of two distinct chemical biology strategies: bioorthogonal chemistry and photoactivation.

Bioorthogonal chemistry refers to a class of chemical reactions that can proceed in a living organism without cross-reacting or interfering with endogenous biological processes. nih.govrsc.org For a reaction to be considered bioorthogonal, its constituent reactive groups must be abiotic and not participate in any metabolic pathways. nih.gov The most prominent examples used in chemical biology are:

Alkyne-Azide Cycloadditions (Click Chemistry): This involves the reaction between an alkyne and an azide to form a stable triazole. It can be catalyzed by copper (CuAAC) or proceed through a strain-promoted mechanism (SPAAC) without a toxic metal catalyst, making it highly suitable for live-cell applications. nih.govrsc.org

Staudinger Ligation: An early bioorthogonal reaction between an azide and a phosphine, forming an aza-ylide that rearranges to produce a stable amide bond. nih.govrsc.org

The significance of these reactions is that they allow for the highly specific labeling of biomolecules. A probe containing an alkyne or azide can be introduced into a cell, and after it has been incorporated into its target, a reporter molecule (e.g., a fluorophore or biotin) bearing the complementary functional group can be added, ensuring that only the probe-labeled biomolecules are tagged. oup.com

Photoactivatable probes incorporate a chemical group that is inert until it is activated by light of a specific wavelength. iris-biotech.denih.gov Common photoactivatable groups include diazirines and benzophenones. Upon UV irradiation, a diazirine ring, for instance, expels nitrogen gas to generate a highly reactive carbene. iris-biotech.deiris-biotech.de This carbene can then instantaneously and irreversibly form a covalent bond with any nearby C-H or N-H bond, effectively crosslinking the probe to its interacting partners. iris-biotech.de

The key advantage of photoactivation is the spatiotemporal control it affords. The researcher can precisely control when and where the crosslinking reaction occurs by directing the light source. nih.gov This is critical for capturing weak or transient interactions that might be missed by other methods and for minimizing non-specific labeling. By combining a photoactivatable group and a bioorthogonal handle in a single probe, researchers can first trap interacting proteins in a time- and location-specific manner and then label them for downstream analysis. researchgate.netrsc.org

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

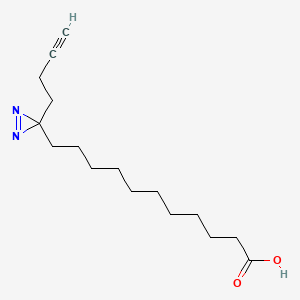

| Molecular Formula | C₁₆H₂₆N₂O₂ |

| Molecular Weight | 278.4 g/mol iris-biotech.debioscience.co.uk |

| Appearance | Crystalline solid bioscience.co.uk |

| Key Functional Groups | Terminal Alkyne, Diazirine, Carboxylic Acid |

| Alternative Names | 12-Diazirinhexadec-15-yneoic acid, Click Tag™ Palmitic Acid, YnPalm Diazirine X12 bioscience.co.ukcaymanchem.com |

Table 2: Comparison of Probing Techniques in Lipid-Protein Interaction Studies

| Feature | Radioisotope Labeling | Affinity-Based Probes | Photoclick Bioorthogonal Probes |

|---|---|---|---|

| Principle | Tracing of ¹⁴C or ³H labeled lipids. | Use of high-affinity ligands (e.g., biotinylated lipids) to pull down binding partners. | Metabolic incorporation of a lipid analog with photoactivatable and bioorthogonal groups. researchgate.net |

| Specificity | Low; tracks metabolism broadly. | High for strong, specific interactions. May miss weak or transient binders. | High; captures covalently linked proximal molecules. iris-biotech.de |

| Spatiotemporal Control | Low; labeling is continuous from the point of introduction. | Low; interaction occurs continuously. | High; crosslinking is initiated by light at a specific time and place. nih.gov |

| Biological Perturbation | Generally low, but radioactive decay can cause cell damage. | Can be high; bulky tags like biotin (B1667282) can disrupt natural interactions. | Minimal; alkyne and diazirine groups are small. oup.com Crosslinking is acute and controlled. |

| Application | Metabolic flux analysis. | Purification of high-affinity binding partners. | Capturing transient/weak interactions in live cells for proteomic identification. rsc.org |

Structure

3D Structure

Propriétés

Formule moléculaire |

C16H26N2O2 |

|---|---|

Poids moléculaire |

278.39 g/mol |

Nom IUPAC |

11-(3-but-3-ynyldiazirin-3-yl)undecanoic acid |

InChI |

InChI=1S/C16H26N2O2/c1-2-3-13-16(17-18-16)14-11-9-7-5-4-6-8-10-12-15(19)20/h1H,3-14H2,(H,19,20) |

Clé InChI |

OQNMEVXZHVFNRI-UHFFFAOYSA-N |

SMILES canonique |

C#CCCC1(N=N1)CCCCCCCCCCC(=O)O |

Origine du produit |

United States |

Design Principles and Molecular Architecture of Photoclick Palmitic Acid

Strategic Incorporation of Terminal Alkyne Moieties for Click Chemistry

A defining feature of photoclick palmitic acid is the incorporation of a terminal alkyne group (a carbon-carbon triple bond). caymanchem.com This functional group is the key to its utility in "click chemistry," a set of powerful, specific, and high-yielding chemical reactions. iris-biotech.de Specifically, the alkyne allows for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. iris-biotech.de This reaction forms a stable triazole ring, effectively "clicking" the fatty acid to a molecule containing an azide (B81097) group. This azide-tagged molecule can be a fluorescent dye for imaging or a biotin (B1667282) tag for affinity purification and subsequent identification of interacting proteins. avantiresearch.com

Rational Design of Diazirine Functionality for Photoaffinity Labeling

In addition to the alkyne group, this compound contains a diazirine ring, a small three-membered ring containing two nitrogen atoms. caymanchem.comlabchem.com.my This seemingly simple addition provides a powerful tool for identifying binding partners. The diazirine group is photoreactive; upon exposure to ultraviolet (UV) light, it loses nitrogen gas (N2) to form a highly reactive carbene intermediate. iris-biotech.de

This carbene is so reactive that it will spontaneously and covalently bond with nearby molecules, effectively creating a permanent "snapshot" of the fatty acid's immediate molecular environment at the moment of UV activation. iris-biotech.de This technique, known as photoaffinity labeling, is invaluable for identifying transient or weak interactions between the fatty acid and proteins. iris-biotech.denih.gov The diazirine ring is typically positioned at a specific carbon along the fatty acid chain, such as carbon 12, to probe for interactions at that particular location. caymanchem.comlabchem.com.my

Fatty Acid Backbone Integration for Mimicking Endogenous Palmitate

The core of the this compound molecule is a long hydrocarbon chain that closely resembles natural palmitic acid. caymanchem.comiris-biotech.de Palmitic acid is a 16-carbon saturated fatty acid that plays a central role in numerous cellular processes, including energy storage, membrane structure, and protein modification. nih.gov It can be obtained from the diet or synthesized by the body. nih.gov

Synthetic Methodologies for Photoclick Palmitic Acid and Analogous Probes

Chemical Synthesis Pathways for Diazirine-Functionalized Lipids

The diazirine ring is a critical component of photoclick probes, serving as a compact photo-crosslinker. nih.gov Upon activation with UV light (typically around 350-365 nm), the diazirine moiety expels nitrogen gas to generate a highly reactive carbene intermediate. nih.govbiorxiv.org This carbene can then form a covalent bond with nearby molecules, effectively capturing transient interactions. nih.gov

The synthesis of a diazirine-functionalized lipid typically begins with a ketone precursor. The ketone is converted into the three-membered diazirine ring through a series of well-established chemical transformations. A common challenge in diazirine synthesis is minimizing the formation of the more stable linear diazo isomer, which can affect the efficiency of photocrosslinking. researchgate.netresearchgate.net

Modular synthesis strategies have been developed to introduce the diazirine at various positions along a fatty acid chain. biorxiv.orgrsc.org This is important because the location of the diazirine can significantly impact the probe's metabolic processing, subcellular localization, and the specific protein interactions it captures. biorxiv.orgrsc.org For instance, one approach involves synthesizing a portion of the acyl chain from a symmetric diol, which is asymmetrically protected and then oxidized to an aldehyde, allowing for further chain extension and eventual diazirine formation. biorxiv.org

Strategies for Introducing Alkyne Handle into Fatty Acid Chains

The terminal alkyne group is another crucial feature, acting as a bio-orthogonal handle for "click chemistry". nih.gov This functional group is exceptionally small and does not significantly perturb the physicochemical properties of the fatty acid analog. nih.gov The most common application is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the covalent attachment of reporter tags, such as fluorophores or biotin (B1667282), for visualization and affinity purification, respectively. nih.govbiologists.com

The introduction of the alkyne handle is typically achieved through modular synthesis, where one of the building blocks already contains the terminal alkyne. biorxiv.orgbiologists.com For example, a synthetic route might employ a Grignard reaction with a protected alkyne-containing compound or use a long-chain terminal alkyne as a starting material for one part of the final molecule. biorxiv.org

In the specific case of Photoclick Palmitic Acid, its formal name, 11-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)undecanoic acid, indicates that the butynyl (alkyne) group is an integral part of the diazirine-containing substituent. This substituent is attached to an eleven-carbon undecanoic acid chain. This structure suggests a synthetic strategy where a trifunctional building block containing the carboxylic acid, diazirine, and alkyne is either synthesized first or obtained commercially before being potentially elongated or coupled to other fragments. sigmaaldrich.com

Purification and Characterization Techniques for Chemical Reporters

The successful synthesis of a high-purity chemical reporter like this compound requires rigorous purification and characterization. amazonaws.com These steps are essential to ensure that the probe behaves as expected in biological experiments and that any observed effects are not due to impurities.

Purification: Solid-phase extraction and column chromatography are common initial steps to separate the desired product from reaction byproducts and unreacted starting materials. gerli.com For final purification to achieve high homogeneity (>95%), High-Performance Liquid Chromatography (HPLC) is the method of choice. acs.orgumich.edu Reversed-phase HPLC, in particular, is frequently used to purify lipid-based probes.

Characterization: A combination of analytical techniques is used to confirm the identity and structure of the final compound.

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized probe. acs.org Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides further structural information by analyzing the fragmentation patterns of the molecule, which helps to verify that the different functional groups are correctly assembled. nih.govresearchgate.netacs.org

Table 2: Summary of Purification and Characterization Techniques

| Technique | Purpose | Source |

| Column Chromatography | Initial purification and separation of components from the reaction mixture. | gerli.com |

| High-Performance Liquid Chromatography (HPLC) | Final purification to achieve high sample homogeneity. | acs.orgumich.edu |

| Mass Spectrometry (MS / LC-MS/MS) | Confirmation of molecular weight and structural verification via fragmentation patterns. | nih.govacs.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation and confirmation of covalent linkages. | researchgate.netacs.org |

Mechanistic Foundations of Photoclick Palmitic Acid Reactivity

Photochemical Activation of the Diazirine Group and Carbene Generation

The diazirine group is a small, three-membered ring containing two nitrogen atoms and one carbon atom (C-N=N). rsc.orgresearchgate.net While relatively stable in the dark, this moiety becomes reactive upon irradiation with UV light, typically in the 330-370 nm range. researchgate.netthermofisher.com The photochemical activation initiates the irreversible loss of nitrogen gas (N₂), a thermodynamically favorable process. iris-biotech.dersc.org

This expulsion of nitrogen generates a highly reactive and short-lived intermediate known as a carbene. researchgate.netthermofisher.comnih.gov Carbenes are neutral chemical species containing a carbon atom with only six valence electrons, making them highly electrophilic and unstable. rsc.orgnih.gov The process begins with the absorption of a photon, which excites the diazirine to a short-lived excited state, leading to the cleavage of the C-N bonds and release of N₂. rsc.org In some instances, the reaction can proceed through a linear diazo isomer, which may require a second photon for complete activation to the carbene state. rsc.orgsurfacesciencewestern.com The efficiency of carbene generation is a key factor in the utility of diazirine-based probes. researchgate.netrsc.org

Covalent Crosslinking Reactions Initiated by Photoactivation

Once generated, the carbene intermediate is exceptionally reactive and can rapidly form a stable covalent bond with nearby molecules. iris-biotech.deiris-biotech.de This reaction is the foundation of photoaffinity labeling. iris-biotech.denih.gov The carbene does not target specific functional groups but can insert into various types of chemical bonds, including the C-H, O-H, and N-H bonds found in amino acid side chains and the peptide backbone of proteins. researchgate.netthermofisher.comrsc.org

This non-specific insertion capability allows Photoclick Palmitic Acid, once incorporated into a biological system, to covalently crosslink to its immediate molecular neighbors upon UV irradiation. researchgate.netnih.gov For instance, if the fatty acid probe is bound to the active site of a lipid-binding protein, photoactivation will trap this interaction by forming a permanent covalent bond between the probe and the protein. researchgate.net This crosslinking event effectively creates a stable record of transient or non-covalent interactions, enabling their subsequent isolation and identification. rsc.orgnih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

The second functional handle on this compound is its terminal alkyne group, which enables it to participate in click chemistry reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). caymanchem.comnih.gov This reaction is renowned for its high efficiency, specificity, and biocompatibility under aqueous conditions, proceeding reliably over a pH range of 4 to 12. organic-chemistry.orgacs.org It allows for the specific attachment of a reporter molecule, such as a fluorophore or biotin (B1667282), to the alkyne-modified, crosslinked target. nih.gov

The CuAAC mechanism is a stepwise process:

Generation of the Catalyst : The active catalyst is the copper(I) ion. It is often generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate. organic-chemistry.orgacs.org

Formation of Copper-Acetylide : The terminal alkyne on the this compound coordinates with the copper(I) ion, which significantly increases the acidity of the terminal alkyne proton. nih.govnih.gov Deprotonation leads to the formation of a copper-acetylide intermediate. nih.gov Some studies suggest that dicopper species may be the active catalytic entities, which can accelerate the reaction. acs.org

Cycloaddition : An azide-containing molecule coordinates to the copper center. A [3+2] cycloaddition then occurs between the azide (B81097) and the copper-activated alkyne. This step proceeds through a six-membered copper-containing ring intermediate (a cupracycle). nih.gov

Rearomatization and Product Release : The cupracycle intermediate rearranges, and subsequent protonation cleaves the carbon-copper bond, releasing the final product: a stable, 1,4-disubstituted 1,2,3-triazole ring. nih.gov This reaction is highly regioselective, almost exclusively yielding the 1,4-isomer, a hallmark of the catalyzed process. organic-chemistry.orgnih.gov

Table 1: Key Features of the CuAAC Reaction

| Feature | Description | Reference(s) |

|---|---|---|

| Catalyst | Copper(I) [Cu(I)], often generated from Cu(II) salts with a reducing agent. | organic-chemistry.org, acs.org |

| Reactants | A terminal alkyne (on this compound) and an azide. | nih.gov, |

| Product | A stable 1,4-disubstituted 1,2,3-triazole. | organic-chemistry.org, nih.gov |

| Regioselectivity | High, yielding almost exclusively the 1,4-isomer. | organic-chemistry.org, nih.gov |

| Reaction Rate | Dramatically accelerated (10⁷ to 10⁸ times) compared to the uncatalyzed thermal reaction. | organic-chemistry.org |

| Conditions | Mild, often at room temperature and in aqueous solutions. | acs.org, nih.gov |

Considerations for Copper-Free Click Chemistry with this compound

While CuAAC is highly efficient, the use of a copper catalyst can be problematic for in vivo studies due to the cytotoxicity of copper ions, which can damage cells and interfere with biological processes. wikipedia.orgiris-biotech.de This limitation has driven the development of copper-free click chemistry alternatives. The most prominent of these is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). magtech.com.cnresearchgate.net

The SPAAC reaction does not require a metal catalyst. magtech.com.cnsigmaaldrich.com Instead, the driving force for the reaction comes from the high ring strain of a modified alkyne, typically a cyclooctyne (B158145). sigmaaldrich.comwur.nl The significant energy (approx. 18 kcal/mol) released upon the conversion of the strained alkyne to the more stable triazole ring is sufficient to allow the reaction to proceed rapidly at physiological temperatures. sigmaaldrich.com

For a molecule like this compound, which possesses a terminal (linear) alkyne, direct participation in SPAAC is not possible. To utilize a copper-free approach, the experimental design must be inverted: the biological target would be labeled with an azide-modified fatty acid, and the detection probe would carry a strained cyclooctyne (e.g., DIBO, DIFO, or sDIBO) moiety. wikipedia.orgnih.gov Therefore, while this compound itself is designed for CuAAC, the principles of SPAAC are a critical consideration for researchers planning live-cell or in vivo labeling experiments where copper toxicity must be avoided. wikipedia.orgiris-biotech.de

Table 2: Comparison of CuAAC and SPAAC

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference(s) |

|---|---|---|---|

| Catalyst Required | Yes, Copper(I). | No. | sigmaaldrich.com, iris-biotech.de |

| Alkyne Type | Terminal Alkyne. | Strained Cyclooctyne. | nih.gov, sigmaaldrich.com |

| Driving Force | Catalytic activation by copper. | Release of ring strain. | nih.gov, sigmaaldrich.com |

| Toxicity | Potential cytotoxicity from copper catalyst, limiting in vivo use. | Bioorthogonal and non-toxic, suitable for live-cell and in vivo applications. | wikipedia.org, researchgate.net |

| Reaction Rate | Very fast. | Fast, dependent on the specific cyclooctyne used. | organic-chemistry.org, magtech.com.cn |

| Regioselectivity | High (yields 1,4-isomer). | Yields a mixture of regioisomers. | organic-chemistry.org, wikipedia.org |

Applications of Photoclick Palmitic Acid in Biological Research

Elucidation of Protein-Lipid Interactions and Lipid Binding Proteins

The study of interactions between lipids and proteins is fundamental to understanding numerous cellular processes, from signal transduction to membrane trafficking. asbmb.org Photoclick palmitic acid provides a robust method to identify these interactions within a native cellular environment, overcoming the challenges posed by the transient and often weak nature of these associations.

Recent progress in chemical biology has enabled the development of functionalized lipid probes that allow for the systematic, proteomics-based identification of lipid-interacting proteins. nih.govarxiv.org this compound is a prime example of such a probe, designed to map protein-lipid interactions on a global scale. iris-biotech.de The probe is metabolized by cells and incorporated into various lipid species. Upon photoactivation, the diazirine group forms a reactive carbene that covalently crosslinks the lipid probe to any nearby protein. iris-biotech.deiris-biotech.de The alkyne handle then allows for the selective attachment of a reporter tag, such as biotin (B1667282) for affinity purification or a fluorophore for imaging, via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. researchgate.netiris-biotech.de This strategy facilitates the enrichment and subsequent identification of crosslinked proteins by mass spectrometry, providing a snapshot of the cellular protein-lipid interactome. nih.govresearchgate.net The compilation of data from such studies into accessible databases is becoming a critical tool for deciphering the broad biological functions of lipids. nih.govarxiv.orgresearchgate.net

| Component | Chemical Group | Function in Research |

|---|---|---|

| Metabolic Moiety | Palmitic Acid Backbone | Allows for incorporation into cellular lipids through endogenous metabolic pathways. |

| Photo-crosslinking Moiety | Diazirine Ring | Forms a reactive carbene upon UV light exposure, covalently linking the probe to adjacent interacting proteins. iris-biotech.deiris-biotech.de |

| Affinity/Reporter Handle | Terminal Alkyne | Enables highly specific and efficient conjugation to azide-containing tags (e.g., biotin, fluorophores) via click chemistry for detection and purification. researchgate.net |

S-palmitoylation, the reversible attachment of palmitic acid to cysteine residues, is a crucial post-translational modification that regulates the trafficking, stability, and function of many proteins, particularly those associated with membranes. researchgate.netnih.gov this compound has been developed as a bifunctional chemical reporter to analyze the interaction partners of S-palmitoylated proteins directly in mammalian cells. caymanchem.comiris-biotech.de The workflow involves metabolically labeling cells with this compound, which is incorporated into proteins by the cell's natural palmitoylation machinery. researchgate.netnih.gov Following UV irradiation to crosslink the S-palmitoylated protein to its binding partners, the cell is lysed. The crosslinked complexes are then tagged via click chemistry, immunoprecipitated using an antibody against the protein of interest, and the interacting partners are identified by mass spectrometry or western blotting. nih.gov This strategy has provided new opportunities for understanding the functional roles of specific S-palmitoylated proteins, such as the antiviral protein IFITM3. nih.gov

| Step | Procedure | Purpose |

|---|---|---|

| 1. Metabolic Labeling | Incubate live cells with this compound. | Incorporation of the probe onto S-palmitoylated proteins of interest. nih.gov |

| 2. In-Cell Photocrosslinking | Expose cells to UV light (e.g., 350 nm). | Covalently trap interacting proteins in close proximity to the S-palmitoylated protein. nih.gov |

| 3. Cell Lysis & Click Chemistry | Lyse cells and perform a CuAAC reaction with an azide-biotin tag. | Tag the crosslinked protein complexes for subsequent purification. |

| 4. Enrichment | Perform immunoprecipitation for the protein of interest or affinity purification using streptavidin beads for the biotin tag. | Isolate the S-palmitoylated protein and its crosslinked partners from the total cell lysate. nih.gov |

| 5. Analysis | Analyze the enriched sample by mass spectrometry or western blotting. | Identify the interacting proteins. nih.gov |

Lipoproteins are complex particles that transport lipids such as cholesterol and triglycerides through the bloodstream. Palmitic acid is a major component of these particles. nih.gov While the core function of lipoproteins in lipid transport is well-established, their specific interactions with cellular proteins are less understood. This compound serves as a valuable tool to investigate these interactions. When cells are supplied with this probe, it can be incorporated into lipoproteins during their synthesis and assembly. These modified lipoproteins can then be used to identify interacting proteins in the cellular environment. Upon photoactivation, any proteins directly interacting with the lipoprotein particle will be covalently crosslinked. The alkyne tag then allows for the isolation and identification of these lipoprotein-protein adducts, shedding light on the mechanisms of lipoprotein uptake, signaling, and metabolic processing. This approach offers a method to map the cellular interaction network of specific lipoprotein classes.

Characterization of Protein Lipidation Dynamics

S-palmitoylation is a highly dynamic and reversible process, with the cycles of palmitate attachment and removal regulating protein function in response to cellular signals. researchgate.netnih.gov Chemical reporters that mimic palmitic acid have been instrumental in studying these dynamics, offering non-radioactive alternatives for tracking lipidation kinetics. umich.edunih.gov

Understanding the rate at which palmitate is added to and removed from a protein is key to understanding its regulation. Clickable fatty acid analogs, which include the core components of this compound, are widely used in pulse-chase experiments to measure these kinetics. nih.govresearchgate.net In this experimental setup, cells are first incubated for a short period (the "pulse") with a clickable palmitic acid analog, leading to the labeling of palmitoylated proteins. nih.govnih.gov The labeling medium is then replaced with medium containing a large excess of natural, unlabeled palmitic acid (the "chase"). nih.gov The amount of clickable probe remaining on a specific protein is then measured at different time points during the chase. A rapid decrease in the signal indicates a high turnover rate for palmitoylation on that protein. nih.gov These studies have revealed that while many palmitoylation events are stable, certain signaling proteins exhibit highly dynamic turnover that is often regulated by external stimuli. nih.govnih.gov

| Protein | Observation | Significance |

|---|---|---|

| H-Ras | De-palmitoylation is accelerated more than 15-fold upon activation. nih.gov | Demonstrates signal-dependent regulation of palmitoylation for a key cell growth protein. |

| G-alpha-s | Palmitoylation turnover is accelerated 50-fold following stimulation. nih.gov | Highlights the rapid, dynamic control of G-protein signaling through de-palmitoylation. |

Beyond measuring turnover rates, visualizing the subcellular location of palmitoylation events in real-time is crucial for understanding protein function. The click chemistry handle on probes like this compound allows for the attachment of fluorescent dyes. transcriptionfactor.org This enables the direct imaging of protein palmitoylation dynamics within fixed or living mammalian cells using fluorescence microscopy. nih.gov Researchers can metabolically label cells with the clickable probe, perform the click reaction with a fluorescent azide (B81097) reporter, and then visualize the localization and trafficking of newly palmitoylated proteins. transcriptionfactor.org This approach has been used to follow the movement of lipidated proteins between different cellular compartments, providing spatial and temporal information about the palmitoylation cycle. transcriptionfactor.org Advanced techniques, such as dual-labeling pulse-chase experiments, can simultaneously track protein synthesis (using an amino acid analog) and S-palmitoylation (using a fatty acid analog), allowing for the deconvolution of protein turnover from palmitate turnover. researchgate.net

Tracing Metabolic Fates of Fatty Acids and Lipids

This compound allows for the detailed tracking of how fatty acids are taken up by cells and incorporated into various lipid species. Once introduced to a cellular environment, this palmitic acid analog is processed by cellular enzymes and integrated into complex lipids. Studies using labeled fatty acids have shown that their incorporation is not solely determined by absolute intake but by the ratio of different fatty acid types available nih.gov.

In various cell types, a significant portion of palmitic acid is incorporated into phospholipids (B1166683) (PL), which are fundamental components of cellular membranes nih.gov. For instance, research on Caco-2 intestinal cells demonstrated the incorporation of palmitic acid into key lipid precursors like phosphatidic acid and diacylglycerol, which are intermediates in the synthesis of both phospholipids and triglycerides uu.nl. The distribution of palmitic acid into these different lipid classes is a tightly regulated process essential for maintaining cellular homeostasis nih.gov. Using this compound coupled with advanced imaging or mass spectrometry techniques enables researchers to visualize and quantify its distribution within the cell's lipidome.

| Lipid Class | Incorporation of Palmitic Acid (PA) | Significance |

| Phospholipids (PL) | Approximately 60-70% of PA is incorporated into PL in the liver and most other tissues nih.gov. | Essential for maintaining membrane structure and function. |

| Phosphatidic Acid (PA) | In Caco-2 cells, 14.8% of labeled PA was incorporated into this precursor uu.nl. | Key intermediate in the synthesis of triglycerides and phospholipids. |

| Diacylglycerol (DG) | In Caco-2 cells, 12.5% of labeled PA was incorporated into this precursor uu.nl. | Precursor for phospholipid and triglyceride synthesis. |

| Triglycerides (TG) | Serves as a major energy storage lipid. | Compared to linoleic acid, palmitic acid is less efficiently incorporated into triglycerides in Caco-2 cells uu.nl. |

This compound can be used as a metabolic probe to investigate the pathways of fatty acid elongation and desaturation. Palmitic acid (16:0), the end product of the fatty acid synthase enzyme, is a primary substrate for both elongation and desaturation processes nih.govresearchgate.net. Elongase enzymes can add two-carbon units to palmitic acid to form stearic acid (18:0) researchgate.net. Subsequently, desaturase enzymes, such as stearoyl-CoA desaturases (SCDs), introduce double bonds into the fatty acyl chains nih.gov. For example, SCD converts palmitic acid into palmitoleic acid (16:1n-7) and stearic acid into oleic acid (18:1) researchgate.net.

By tracing the fate of the photoclick-labeled carbon skeleton of palmitic acid, researchers can quantify the activity of these enzymatic pathways. For example, NMR-based methods using 13C-labeled palmitic acid have successfully determined the degree of its desaturation and incorporation into complex lipids in colorectal cancer cells nih.gov. Such tracer methodologies are crucial for distinguishing between the uptake of exogenous fatty acids and their subsequent modification through de novo synthesis, elongation, and desaturation nih.gov. Deep profiling of cellular fatty acids has revealed that these pathways are more complex than previously thought, with enzymes like FADS2 and SCD1 capable of generating a wide variety of monounsaturated and polyunsaturated fatty acids from various substrates nih.gov.

The use of this compound enables comprehensive lipidomic profiling to understand how cellular lipid composition changes in response to various stimuli. When cells are exposed to a stimulus, such as a drug or a metabolic challenge, their lipid metabolism can be significantly altered. By pre-labeling cellular lipids with this compound, researchers can track the redistribution of the fatty acid among different lipid classes and identify specific lipid molecules that are up- or downregulated.

For example, studies have shown that stimulating HepG2 liver cells with excess palmitic acid causes significant alterations in their lipid profile nih.gov. Subsequent treatment with anti-inflammatory compounds can reprogram this altered lipid profile, reducing the accumulation of certain triglycerides and increasing the levels of other lipids like lysophosphatidylethanolamines (LPEs) nih.gov. Similarly, lipid profiling using mass spectrometry has revealed significant differences in the fatty acid composition of membranes between normal and cancerous cells. In multiple myeloma cells, the level of palmitic acid was found to be significantly lower than in normal plasma cells, highlighting its potential role in disease pathology nih.gov. These approaches provide a powerful tool for identifying lipid biomarkers and understanding the role of lipid metabolism in health and disease.

Probing Membrane Organization and Function

Palmitic acid, both as a component of membrane lipids and as a post-translational modification on proteins (palmitoylation), plays a crucial role in determining the physical properties of cellular membranes. The fatty acid composition of membrane lipids is a key determinant of membrane fluidity; a higher content of saturated fatty acids like palmitic acid leads to lower membrane fluidity, making the membrane more rigid researchgate.net.

| Factor | Effect on Membrane | Reference |

| High Palmitic Acid Content in Lipids | Decreases membrane fluidity (increases rigidity). | researchgate.netnih.gov |

| Protein Palmitoylation | Increases protein hydrophobicity, targeting it to specific membrane microdomains. | nih.gov |

| Changes in Fatty Acid Ratios | Alters the balance of saturated to unsaturated fatty acids, impacting overall physical properties. | nih.gov |

Studies on Membrane Protein Insertion and Association

This compound has emerged as a powerful chemical tool for investigating the complex interactions of membrane-associated proteins within their native cellular environment. Its unique bifunctional nature, combining a photoactivatable diazirine group and a clickable alkyne tag, allows for the covalent capture and subsequent identification of transient and weak protein-protein interactions that are often difficult to detect using traditional biochemical methods like co-immunoprecipitation. nih.gov This approach is particularly valuable for studying S-palmitoylated proteins, where the dynamic lipid modification governs protein localization, trafficking, and their association into functional complexes. nih.govresearchgate.net

The general strategy involves metabolically incorporating this compound into cellular proteins. uniprot.org Once integrated into an S-palmitoylated protein of interest, the diazirine moiety can be activated by UV light to form a highly reactive carbene, which then covalently crosslinks the protein to its immediate interaction partners. nih.govresearchgate.net The alkyne handle is then used for "click" chemistry, allowing for the attachment of a reporter tag, such as biotin, for affinity purification and enrichment of the crosslinked protein complexes. uniprot.orgmendeley.com Subsequent analysis by mass spectrometry enables the identification of the interacting proteins, providing a snapshot of the protein's microenvironment.

A notable application of this technique is the elucidation of the interaction network of the interferon-induced transmembrane protein 3 (IFITM3), a crucial antiviral protein that is S-palmitoylated. nih.gov Traditional methods struggled to characterize the protein-protein interactions of IFITM3 due to its hydrophobic nature and the transient dynamics of its membrane complexes. nih.gov By employing a bifunctional palmitic acid reporter named x-alk-16, researchers were able to overcome these challenges. nih.gov

In these studies, cells expressing HA-tagged IFITM3 were incubated with x-alk-16, which was metabolically incorporated into the protein. nih.gov Upon photoactivation with UV light, IFITM3 formed covalent crosslinks with its binding partners. This method successfully captured the self-association (oligomerization) of IFITM3, a critical aspect of its antiviral function. nih.gov Furthermore, the integration of this photocrosslinking strategy with label-free quantitative proteomics led to the identification of both known and novel IFITM3-interacting proteins. nih.gov The findings provided direct evidence for how S-palmitoylation controls the protein-protein interactions of this key membrane protein. nih.gov

The research findings from these studies using this compound are summarized in the table below.

Table 1: IFITM3 Interacting Proteins Identified Using this compound (x-alk-16)

| Interacting Protein | Protein Function | Validation Method | Finding |

| IFITM3 | Antiviral protein, inhibits viral entry. | Western Blot | Confirmed self-association (oligomerization) of IFITM3 upon photocrosslinking. nih.gov |

| VAPA (Vesicle-associated membrane protein-associated protein A) | Involved in regulating the endoplasmic reticulum structure and membrane trafficking. | Co-immunoprecipitation & Western Blot | Demonstrated a specific interaction with IFITM3, which is important for its antiviral activity. nih.gov |

| CANX (Calnexin) | A molecular chaperone in the endoplasmic reticulum that assists in the proper folding of glycoproteins. | Co-immunoprecipitation & Western Blot | Identified as a novel interacting partner of IFITM3 through quantitative proteomics and subsequently validated. nih.gov |

| BCAP31 (B-cell receptor-associated protein 31) | A chaperone protein in the endoplasmic reticulum involved in protein transport and quality control. | Co-immunoprecipitation & Western Blot | Discovered as a new IFITM3 interactor via the photocrosslinking-proteomics approach. nih.gov |

This application highlights the utility of this compound in stabilizing and identifying the components of membrane protein complexes in living cells, offering significant insights into the molecular mechanisms that underpin their biological functions. nih.gov

Methodological Frameworks for Utilizing Photoclick Palmitic Acid

Optimized Metabolic Labeling Protocols for Cellular Systems

Metabolic labeling with photoclick palmitic acid leverages the cell's natural lipid modification machinery to incorporate the probe into S-palmitoylated proteins. nih.gov This process allows for the study of protein lipidation within a native cellular context. The bifunctional nature of this compound, containing both a photoactivatable diazirine group and a clickable alkyne handle, enables subsequent covalent capture and detection. caymanchem.com

Successful metabolic labeling begins with establishing optimal cell culture conditions and an effective method for probe delivery. Due to the hydrophobic nature of long-chain fatty acids, this compound is poorly soluble in aqueous culture media. sigmaaldrich.com To overcome this, the probe is typically complexed with fatty acid-free bovine serum albumin (BSA) before being introduced to the cells. researchgate.netresearchgate.net This mimics the natural transport of fatty acids in vivo and facilitates their uptake by cells.

The concentration of the this compound-BSA complex and the incubation time are critical parameters that must be empirically determined for each cell line, as metabolic rates and probe incorporation efficiency can vary significantly. nih.gov A typical starting point for labeling is a final concentration in the micromolar range, with incubation periods ranging from a few hours to overnight. researchgate.net It is essential to use fatty acid-depleted serum in the culture medium to reduce competition from endogenous palmitic acid, thereby enhancing the incorporation of the chemical reporter. nih.gov

Table 1: General Parameters for this compound Administration

| Parameter | Recommended Range/Condition | Rationale |

| Probe Concentration | 20-100 µM | To achieve sufficient labeling without inducing cytotoxicity. Optimization is cell-type dependent. |

| BSA Concentration | 5% (w/v) solution for complexing | Enhances solubility and cellular uptake of the fatty acid probe. researchgate.net |

| Incubation Time | 2-18 hours | Balances probe incorporation with potential metabolic conversion or cellular stress. nih.gov |

| Culture Medium | Serum-free or fatty acid-depleted serum | Minimizes competition from endogenous palmitic acid, maximizing probe incorporation. nih.gov |

| Cell Density | 70-80% confluency | Ensures cells are in an active metabolic state for efficient probe uptake. |

To investigate the dynamics of protein S-palmitoylation, such as acylation and deacylation rates, pulse-chase experiments are employed. nih.govwikipedia.org This technique allows for the tracking of a specific population of proteins over time.

In a typical pulse-chase workflow using a clickable fatty acid analog, cells are first incubated for a short period (the "pulse") with this compound, leading to the labeling of newly synthesized or newly palmitoylated proteins. nih.govresearchgate.net Following the pulse, the probe-containing medium is removed, and the cells are washed and incubated in a "chase" medium containing an excess of natural, unlabeled palmitic acid. nih.gov This excess of unlabeled palmitate effectively prevents further incorporation of the photoclick probe, allowing the fate of the labeled protein pool to be monitored over various time points. nih.govresearchgate.net By collecting and analyzing cell lysates at different chase times, researchers can determine the turnover rate (half-life) of S-palmitoylation on specific proteins. frontiersin.org

Table 2: Example Pulse-Chase Experimental Design

| Step | Procedure | Purpose | Example Parameters |

| 1. Pulse | Incubate cells with this compound. | To label a cohort of S-palmitoylated proteins within a specific timeframe. | 30-minute to 2-hour pulse with 50 µM probe. nih.govresearchgate.net |

| 2. Wash | Remove probe-containing medium and wash cells. | To stop the incorporation of the labeled probe. | 2-3 washes with phosphate-buffered saline (PBS). |

| 3. Chase | Add medium containing excess unlabeled palmitic acid. | To follow the fate of the labeled protein pool over time. | Chase with medium containing 10x molar excess of natural palmitic acid. researchgate.net |

| 4. Harvest | Collect cell samples at various time points. | To create a time-course for analyzing palmitoylation dynamics. | Harvest at 0, 1, 2, 4, 8 hours post-chase. |

Controlled Photo-Crosslinking Procedures

The diazirine moiety within this compound is a compact, photoactivatable group that, upon irradiation with UV light, generates a highly reactive carbene intermediate. nih.govresearchgate.net This carbene rapidly and indiscriminately forms a covalent bond with nearby molecules, effectively crosslinking the fatty acid probe to its interacting protein partners. nih.govbiorxiv.org

The activation of the diazirine group is most efficient at wavelengths around 350-365 nm. nih.govresearchgate.netbiorxiv.org This near-UV range is advantageous as it is less damaging to proteins and other cellular components compared to shorter UV wavelengths (e.g., 254 nm). biorxiv.orgnih.gov The irradiation is typically performed on ice to minimize heat-induced cellular stress and degradation.

The optimal irradiation time and the intensity of the UV source are critical variables that require careful optimization. Insufficient irradiation will result in low crosslinking efficiency, while excessive exposure can lead to photodegradation of proteins and the probe itself. researchgate.net The distance from the UV lamp to the sample also significantly impacts the power delivered and must be kept consistent. thermofisher.com

Table 3: UV Irradiation Parameters for Diazirine Photoactivation

| Parameter | Recommended Value/Range | Rationale |

| Wavelength (λ) | ~365 nm | Maximizes diazirine activation while minimizing damage to biological molecules. nih.govbiorxiv.org |

| Light Source | High-pressure mercury lamp, UV LED | Provides high-intensity output at the desired wavelength. |

| Irradiation Time | 1-15 minutes | Balances crosslinking efficiency with potential photodamage. Dependent on lamp power. nih.govthermofisher.com |

| Lamp Power | 15 W to 1000 W | Higher power reduces required irradiation time. nih.govthermofisher.com |

| Sample Distance | 1-5 cm (low power) to 20 cm (high power) | Critical for controlling the intensity of UV exposure. thermofisher.com |

| Temperature | On ice (4°C) | Reduces cellular stress and potential degradation during the procedure. |

A key challenge in photoaffinity labeling is distinguishing specific, biologically relevant crosslinking from non-specific background labeling. nih.gov Several control experiments are essential to validate the specificity of the observed interactions. A crucial control involves performing a competition experiment, where cells are co-incubated with the photoclick probe and a large excess of unlabeled palmitic acid. A specific interaction should show a dose-dependent decrease in labeling in the presence of the competitor. nih.gov Additionally, a mock-irradiated sample (cells treated with the probe but not exposed to UV light) should be included to identify proteins that may bind non-covalently to the probe or affinity resin. nih.gov

Recent studies have also indicated that the molecular shape of photoaffinity linkers can influence their propensity for non-specific binding, with more flexible, linear linkers showing a greater tendency for off-target interactions than conformationally restricted, branched linkers. researchgate.net While the structure of this compound is defined, this principle underscores the importance of rigorous controls.

Photodegradation of the sample can be minimized by using the lowest effective UV dose (a combination of intensity and duration) and by ensuring the sample is kept cold during irradiation. researchgate.net The use of UV filters to remove damaging shorter wavelengths can also be beneficial. thermofisher.com

Bioorthogonal Conjugation Techniques

Following metabolic labeling and photo-crosslinking, the terminal alkyne group on the covalently captured this compound serves as a handle for bioorthogonal conjugation. nih.govnih.gov The most widely used reaction for this purpose is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a form of "click chemistry." nih.govnih.gov This reaction enables the highly efficient and specific attachment of a reporter molecule—such as a fluorophore for imaging or biotin (B1667282) for affinity purification and subsequent proteomic analysis—that contains a complementary azide (B81097) group. nih.gov

The CuAAC reaction is typically performed on cell lysates. The standard components for the reaction include a copper(I) source (usually generated in situ from copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate), a copper-chelating ligand (e.g., THPTA) to stabilize the copper(I) ion and improve reaction efficiency in a biological milieu, and the azide-tagged reporter of choice. vectorlabs.comnih.gov The reaction is robust and proceeds rapidly at room temperature. vectorlabs.com

Table 4: Typical Reagents for CuAAC "Click" Reaction in Cell Lysates

| Reagent | Typical Final Concentration | Purpose |

| Azide-Reporter (e.g., Azide-Biotin) | 20-50 µM | The detection/purification tag that will be conjugated to the alkyne-probe. vectorlabs.com |

| Copper(II) Sulfate (CuSO₄) | 1 mM | The source of the copper catalyst. nih.gov |

| Sodium Ascorbate | 1 mM | Reduces Cu(II) to the active Cu(I) catalytic species. nih.gov |

| Ligand (e.g., THPTA) | 2 mM | Stabilizes the Cu(I) ion, prevents catalyst oxidation, and enhances reaction efficiency. nih.gov |

| Reaction Buffer | PBS, pH 7.4 | Provides a stable aqueous environment for the reaction. |

| Incubation | 30-60 minutes at room temperature | Allows the click reaction to proceed to completion. vectorlabs.comvectorlabs.com |

Following the click reaction, the now-tagged proteins can be visualized by in-gel fluorescence or enriched using affinity media (e.g., streptavidin beads for biotin-tagged proteins) for identification by mass spectrometry. nih.gov

Application of CuAAC with Fluorescent Reporter Tags

The integration of a terminal alkyne group in the this compound structure enables its conjugation with a variety of azide-functionalized fluorescent reporter tags through CuAAC. This highly specific and efficient bioorthogonal reaction allows for the visualization and analysis of proteins that have been metabolically labeled with the fatty acid analog. nih.govnih.gov

Following metabolic labeling of cells with this compound and photo-crosslinking, cell lysates are prepared and subjected to the CuAAC reaction with an azide-modified fluorophore. This process covalently attaches a fluorescent tag to the modified proteins, enabling their detection and analysis using in-gel fluorescence scanning. nih.gov The choice of fluorophore is dependent on the available excitation wavelengths of the fluorescence imaging system. nih.gov This methodology provides a sensitive, non-radioactive alternative for profiling protein palmitoylation and has been successfully used to monitor the dynamics of this post-translational modification in various cell lines, including HeLa, Jurkat, and COS-7 cells. nih.gov

The concentration of the fluorescent azide reporter should be optimized for the detection of specific palmitoylated proteins, as lower concentrations are often sufficient for sensitive detection compared to biotin-azide tags. nih.gov This approach is particularly valuable for pulse-chase experiments aimed at understanding the dynamics of protein palmitoylation. nih.gov

| Parameter | Description | Relevance to this compound |

| Metabolic Labeling | Cells are incubated with this compound, which is incorporated into proteins by the cellular machinery. | Introduces the bifunctional probe into the biological system. |

| Photo-crosslinking | UV irradiation activates the diazirine group, forming a reactive carbene that covalently crosslinks the fatty acid to interacting proteins. | Captures transient and stable protein-protein interactions involving the acylated protein. |

| CuAAC Reaction | The alkyne handle on the incorporated fatty acid reacts with an azide-functionalized fluorescent dye in the presence of a copper(I) catalyst. | Covalently attaches a fluorescent reporter for visualization. |

| In-gel Fluorescence | Labeled proteins are separated by SDS-PAGE and visualized using a fluorescence gel scanner. | Allows for the detection and quantification of modified proteins. |

Utilization of Biotinylated Tags for Affinity Purification

In addition to fluorescent tags, the alkyne group of this compound can be conjugated to biotin-azide reporters via CuAAC. nih.gov This strategy enables the affinity purification of labeled proteins and their interacting partners. The high affinity of biotin for streptavidin is exploited to selectively capture the biotinylated protein complexes on streptavidin-coated agarose (B213101) beads. nih.gov

After metabolic labeling and photo-crosslinking, cell lysates are treated with a biotin-azide tag. The resulting biotinylated protein complexes are then incubated with streptavidin-agarose resin, which binds the biotinylated proteins. nih.gov Unbound proteins are washed away, and the captured proteins can be eluted for subsequent analysis. nih.gov This method, often referred to as acyl-biotinyl exchange (ABE) when used for S-palmitoylated proteins, facilitates the enrichment of low-abundance modified proteins from complex cellular lysates. nih.gov

It is important to note that endogenous biotinylated proteins can contribute to background signal, and therefore, pre-clearing steps may be necessary to reduce non-specific binding. nih.gov The combination of photoclick chemistry with biotin-based affinity purification provides a powerful tool for identifying novel protein-protein interactions that are dependent on or modulated by protein acylation.

| Step | Procedure | Purpose |

| Labeling and Crosslinking | Cells are treated with this compound and exposed to UV light. | To incorporate the probe and capture interacting proteins. |

| Biotinylation | The alkyne-modified proteins are reacted with an azide-biotin tag via CuAAC. | To attach a high-affinity purification handle. |

| Affinity Capture | Cell lysates are incubated with streptavidin-coated beads. | To selectively bind and enrich biotinylated protein complexes. |

| Elution and Analysis | Captured proteins are eluted from the beads. | To isolate the proteins for identification and further characterization. |

Advanced Downstream Analytical Platforms

Following the successful labeling and enrichment of proteins using this compound, a range of sophisticated analytical techniques can be employed for the identification and characterization of the modified proteins and their interaction partners.

Mass Spectrometry-Based Proteomics for Adduct Identification

Mass spectrometry (MS)-based proteomics is an indispensable tool for the identification of proteins modified by this compound and their specific sites of adduction. nih.gov Following affinity purification of the biotinylated protein complexes, the captured proteins are typically digested into smaller peptides, often using trypsin. nih.gov These peptide mixtures are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

The resulting MS/MS spectra are searched against protein sequence databases to identify the peptides and, by extension, the proteins present in the sample. biorxiv.org Specialized search algorithms can be used to identify peptides that contain the remnant of the this compound adduct, allowing for the precise mapping of modification sites. biorxiv.org This "bottom-up" proteomics approach has been instrumental in large-scale S-palmitoylome profiling studies, identifying hundreds of new candidate S-palmitoylated proteins. nih.gov Quantitative proteomic strategies can also be integrated to assess changes in protein acylation levels under different cellular conditions. nih.gov

Fluorescence Imaging and Spectroscopic Techniques

The use of fluorescent reporter tags in conjunction with this compound enables the visualization of acylated proteins within cells using advanced microscopy techniques. nih.gov Confocal fluorescence microscopy can be used to determine the subcellular localization of proteins that have been metabolically labeled with the photoclick fatty acid and subsequently tagged with a fluorophore. nih.gov

Furthermore, spectroscopic techniques such as fluorescence recovery after photobleaching (FRAP) can be employed to study the dynamics of these proteins in living cells. nih.gov By photobleaching a specific region of the cell and monitoring the recovery of fluorescence over time, researchers can gain insights into the mobility and trafficking of acylated proteins between different cellular compartments, such as the plasma membrane and the Golgi apparatus. nih.gov

Biochemical Fractionation and Enrichment Strategies

To enhance the detection of low-abundance proteins and reduce the complexity of cellular lysates prior to analysis, various biochemical fractionation and enrichment strategies can be employed. researchgate.net These methods can be applied at either the protein or peptide level. researchgate.net

At the protein level, techniques such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to separate proteins based on their molecular weight. researchgate.net This can be followed by in-gel fluorescence scanning to visualize proteins labeled with a fluorescently tagged this compound. Immunoprecipitation can also be used to enrich for a specific protein of interest before probing for its acylation status. researchgate.net

At the peptide level, following proteolytic digestion, techniques like strong cation exchange chromatography (SCX) or hydrophilic interaction liquid chromatography (HILIC) can be used to fractionate the peptide mixture before LC-MS/MS analysis. researchgate.net These multi-dimensional separation approaches increase the depth of proteomic analysis, leading to the identification of a greater number of modified proteins. researchgate.net

| Technique | Application | Information Gained |

| Mass Spectrometry | Identification of proteins and mapping of modification sites. | Protein identity, site of acylation, and quantitative information. |

| Fluorescence Microscopy | Visualization of labeled proteins in cells. | Subcellular localization and trafficking dynamics. |

| Biochemical Fractionation | Separation of proteins or peptides to reduce sample complexity. | Enhanced detection of low-abundance proteins. |

Challenges and Limitations in Photoclick Palmitic Acid Based Research

Considerations for Off-Target Reactivity and Non-Specific Probe Incorporation

A primary concern in studies employing photoclick palmitic acid is the potential for off-target reactivity and non-specific incorporation into proteins and other biomolecules. The probe is designed to mimic natural palmitic acid, but its structural modifications—the diazirine ring and the alkyne handle—can lead to unintended interactions.

Key considerations include:

Reactivity of the Diazirine Moiety: The photoactivatable diazirine group, upon exposure to UV light, forms a highly reactive carbene intermediate. While intended to crosslink with nearby molecules, this carbene can react indiscriminately with a variety of functional groups, leading to the labeling of proteins that are not genuinely interacting with the lipid probe.

Non-Specific Labeling: The alkyne handle, essential for the "click" reaction, can also contribute to non-specific interactions. In some cellular environments, endogenous molecules may react with the alkyne, leading to background signals that can obscure true positive results.

Probe Concentration: The concentration of the this compound probe used in experiments is critical. Higher concentrations can increase the likelihood of non-specific binding and off-target effects, while lower concentrations may not provide a sufficient signal for detection.

Careful experimental design, including the use of appropriate controls, is essential to mitigate these challenges. For instance, control experiments without UV activation can help to identify non-specific binding attributable to the probe's inherent chemical properties.

Metabolic Processing of the Probe and its Impact on Specificity

Once introduced into a biological system, this compound is subject to the same metabolic pathways as its natural counterpart. This metabolic processing can significantly impact the probe's specificity and the interpretation of experimental results.

Metabolic alterations can include:

Chain Shortening or Elongation: Cellular enzymes can modify the fatty acid chain of the probe, altering its length and potentially its biological activity and localization.

Incorporation into Other Lipid Species: The probe can be incorporated into various lipid classes, such as phospholipids (B1166683), triglycerides, and sphingolipids nih.gov. This can lead to the labeling of cellular compartments and proteins that are not directly related to protein palmitoylation.

Beta-Oxidation: The fatty acid component of the probe can be metabolized through beta-oxidation for energy production, reducing the available pool of the probe for protein labeling.

To address these issues, researchers often employ shorter incubation times to minimize metabolic alterations. Additionally, the use of inhibitors of specific metabolic pathways can help to dissect the direct effects of the probe from those of its metabolites.

Optimization Complexities Across Diverse Biological Models

The optimal conditions for using this compound can vary significantly across different biological models, including cell lines, primary cells, and whole organisms. This variability necessitates careful optimization for each experimental system.

Factors requiring optimization include:

Probe Delivery and Uptake: The efficiency with which cells or tissues take up the probe can differ based on cell type and experimental conditions.

UV Activation Parameters: The wavelength, intensity, and duration of UV exposure must be carefully controlled to ensure efficient activation of the diazirine group while minimizing cellular damage.

Click Chemistry Reaction Conditions: The efficiency of the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction can be influenced by the choice of catalyst, ligands, and reducing agents, as well as the reaction buffer composition.

The development of standardized protocols is challenging due to these model-specific differences. Therefore, preliminary experiments to determine the optimal parameters for probe concentration, UV activation, and click reaction conditions are crucial for the success of any study using this compound.

Background Signal Reduction Strategies in Lipid-Rich Samples

Biological samples, particularly those from tissues with high lipid content, can present significant challenges in terms of background signal. The hydrophobicity of the this compound probe can lead to its non-specific partitioning into lipid-rich structures, resulting in high background fluorescence or signal in downstream applications.

Strategies to reduce background signal include:

Lipid Extraction: Performing a lipid extraction step prior to analysis can effectively remove unincorporated probe and other lipid species that may contribute to background noise. A common method involves extraction with methyl-tert-butyl ether (MTBE), methanol, and water nih.gov.

Washing Steps: Thorough washing of samples after probe incubation and click reaction is critical to remove excess reagents and non-covalently bound probe.

Use of Quenchers: The addition of quenching agents can help to reduce non-specific signals by reacting with excess or non-specifically bound detection reagents.

By implementing these strategies, researchers can enhance the signal-to-noise ratio and improve the reliability of data obtained from experiments with this compound in lipid-rich samples.

Future Trajectories and Emerging Research Avenues

Integration with Quantitative Proteomics and Lipidomics Methodologies

The fusion of photoclick palmitic acid with advanced mass spectrometry-based quantitative proteomics and lipidomics is a significant area of future development. This integration allows for a more global and dynamic view of the "palmitoylome." Methodologies such as Stable Isotope Labeling with Amino acids in Cell culture (SILAC) and Tandem Mass Tag (TMT) labeling can be combined with photoclick chemistry to achieve precise quantification of changes in protein palmitoylation across different cellular states. nih.gov

This combined approach enables researchers to move beyond simple identification of palmitoylated proteins to understanding the stoichiometry and dynamics of this modification in response to various stimuli or in different disease models. For instance, quantitative proteomics can reveal subtle but significant changes in the palmitoylation levels of specific proteins, providing insights into signaling pathways and metabolic shifts. nih.govresearchgate.net Furthermore, coupling these techniques with lipidomics will allow for a comprehensive analysis of how alterations in the broader lipid landscape influence protein acylation.

Table 1: Methodologies for Quantitative Analysis of Palmitoylation

| Methodology | Description | Application with this compound |

| SILAC (Stable Isotope Labeling with Amino acids in Cell culture) | Metabolic labeling of proteins with "heavy" and "light" amino acids for quantitative comparison of protein abundance. | Enables quantitative comparison of palmitoylated protein levels between different experimental conditions. |

| TMT (Tandem Mass Tag) Labeling | Chemical labeling of peptides with isobaric tags for multiplexed quantitative proteomics. | Allows for the simultaneous quantification of palmitoylation changes across multiple samples. nih.gov |

| Label-Free Quantification (LFQ) | Quantification of protein abundance based on the signal intensity of peptides in the mass spectrometer. | Provides a quantitative measure of palmitoylated proteins without the need for isotopic labels. nih.gov |

Development of Next-Generation this compound Derivatives

While current this compound probes have proven invaluable, the development of next-generation derivatives with enhanced properties is an active area of research. caymanchem.com Future iterations may focus on:

Improved Photoreactivity and Specificity: Designing probes with diazirine groups that can be activated by longer wavelengths of light would reduce cellular damage and improve the specificity of crosslinking.

Varying Chain Lengths and Saturation: Synthesizing a suite of photoclick fatty acids with different acyl chain lengths and degrees of saturation will enable the study of the substrate specificity of different palmitoyl (B13399708) acyltransferases (PATs).

Incorporation of Different Bioorthogonal Handles: While the alkyne handle for click chemistry is widely used, developing derivatives with alternative reactive groups could allow for multiplexed labeling experiments. nih.gov

These advancements will provide a more refined toolkit for dissecting the nuances of protein lipidation.

Expansion of Applications to Complex In Vivo Systems and Organisms

A major frontier for this compound research is its application in whole organisms. While much of the initial work has been in cultured cells, translating these studies to in vivo models is crucial for understanding the physiological relevance of palmitoylation. transcriptionfactor.orgresearchgate.net This expansion presents challenges, such as probe delivery and tissue-specific labeling, but the potential rewards are immense.

Successful applications in organisms like the malarial parasite Plasmodium falciparum have already demonstrated the feasibility of using clickable palmitic acid analogs to study palmitoylation in a complex biological system. nih.govnih.gov Future studies will likely focus on rodent models to investigate the role of palmitoylation in complex processes like neuronal development, immune responses, and metabolic regulation in the context of a whole organism. researchgate.netthermofisher.com

Interrogation of Specific Enzyme Activities Modulated by Palmitoylation Dynamics

This compound and its derivatives are powerful tools for studying the enzymes that govern the reversible process of palmitoylation: palmitoyl acyltransferases (PATs, also known as DHHC enzymes) and acyl-protein thioesterases (APTs). transcriptionfactor.orgnih.gov By metabolically labeling cells with these probes, researchers can capture the activity of these enzymes in their native cellular environment.

Future research will likely focus on developing methods to selectively probe the activity of individual PAT isoforms. This could involve combining photoclick chemistry with genetic approaches or developing isoform-specific inhibitors. Understanding how the activities of these enzymes are regulated is a key question in the field, and this compound provides a direct means to address this. The dynamic nature of palmitoylation, often referred to as the palmitoylation/depalmitoylation cycle, plays a critical role in protein trafficking and signaling, and photoclick probes are ideally suited to study these rapid changes. transcriptionfactor.org

Exploration in Disease Models to Uncover Pathophysiological Mechanisms

The dysregulation of protein palmitoylation is increasingly implicated in a wide range of human diseases. This compound is a powerful tool to investigate these links in relevant disease models.

Neurodegenerative Diseases: Alterations in palmitoylation have been linked to conditions like Parkinson's disease. frontiersin.org this compound can be used in neuronal cell culture and animal models to identify specific proteins whose palmitoylation status is altered and to understand how this contributes to neuronal dysfunction. nih.gov

Cancer: Palmitoylation plays a role in the localization and function of many oncoproteins. transcriptionfactor.org Using photoclick probes in cancer cell lines and patient-derived xenografts can help to identify novel therapeutic targets.

Metabolic Diseases: Palmitic acid itself is known to be involved in the development of metabolic syndrome. nih.gov this compound can be used to dissect the specific protein interactions that are perturbed by high levels of this fatty acid.

Inflammatory Diseases: The role of palmitoylation in inflammatory signaling is an emerging area of research. researchgate.net In conditions like Kawasaki disease, where palmitic acid levels are altered, photoclick probes can help to elucidate the molecular mechanisms underlying the pathology. frontiersin.org

By applying this compound in these disease contexts, researchers can gain a deeper understanding of the pathophysiological mechanisms at play and potentially identify new biomarkers and therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Photoclick Palmitic Acid and validating its purity?

- Methodological Answer : this compound is synthesized by introducing a diazirine group into palmitic acid, followed by purification via reverse-phase chromatography. Purity validation involves gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the absence of unreacted precursors. For structural validation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify the diazirine modification and alkyl chain integrity .

Q. How can researchers detect and quantify this compound in biological samples?

- Methodological Answer : Detection in lipid extracts is achieved using LC-MS with electrospray ionization (ESI) in negative ion mode. Quantification requires calibration curves generated from synthetic standards. For imaging applications, two-photon fluorescence microscopy is employed when this compound is conjugated with fluorophores (e.g., BODIPY) .

Q. What are the established methods for confirming the structural integrity of this compound derivatives?

- Methodological Answer : Structural analysis combines Fourier-transform infrared spectroscopy (FTIR) to identify diazirine peaks (~3300 cm⁻¹) and high-resolution mass spectrometry (HRMS) to confirm molecular weight. X-ray crystallography may be used for crystalline derivatives, though lipid solubility often necessitates alternative techniques like small-angle X-ray scattering (SAXS) .

Advanced Research Questions

Q. What experimental strategies minimize nonspecific binding when using this compound in protein labeling studies?

- Methodological Answer : To reduce nonspecific interactions, pre-blocking samples with bovine serum albumin (BSA) or using competitive inhibitors like free palmitate is recommended. Control experiments with non-functionalized palmitic acid should be run in parallel. Quantitative proteomics (e.g., SILAC) helps distinguish specific targets from background noise .

Q. How do researchers optimize reaction conditions for this compound in live-cell imaging to balance efficiency and cytotoxicity?

- Methodological Answer : Optimization involves titrating UV exposure time (typically 5–30 seconds at 365 nm) to activate the diazirine group without inducing phototoxicity. Cell viability assays (e.g., MTT or propidium iodide staining) are critical. Parallel experiments using deuterated solvents can mitigate reactive oxygen species (ROS) generation .

Q. What analytical approaches resolve contradictions in labeling efficiency data across different cell types using this compound?

- Methodological Answer : Discrepancies may arise from variations in lipid metabolism or membrane composition. Lipidomic profiling of each cell type (via LC-MS) and normalization to total palmitate uptake (measured via radiolabeled ³H-palmitic acid) can contextualize labeling efficiency. Statistical tools like ANOVA with post-hoc Tukey tests identify significant inter-cell-type differences .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro